![molecular formula C9H9F2NO2 B1301762 2-amino-3-(2,3-difluorophenyl)propanoic Acid CAS No. 236754-62-4](/img/structure/B1301762.png)
2-amino-3-(2,3-difluorophenyl)propanoic Acid
Description
2-Amino-3-(2,3-difluorophenyl)propanoic acid is a compound that falls within the category of amino acids with a phenyl group substituted with fluorine atoms. While the provided papers do not directly discuss this exact compound, they do provide insights into similar structures and their synthesis, properties, and potential applications in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of related compounds involves various strategies, such as the reduction of hydroxyimino precursors with zinc dust and formic acid, as seen in the preparation of racemic 2-amino-3-(heteroaryl)propanoic acids . Additionally, the synthesis of fluorinated amino acids is described, where the stereochemical outcomes of reactions with diethylamino)sulfur trifluoride (DAST) are discussed . These methods could potentially be adapted for the synthesis of 2-amino-3-(2,3-difluorophenyl)propanoic acid by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of amino acids and their analogs is crucial for their biological activity. The papers discuss the incorporation of fluorinated amino acids into peptides and the resulting structural data obtained, which includes bond lengths, bond angles, and Karplus parameters . This information is essential for understanding the three-dimensional conformation of the molecules and their interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of amino acids with substituted phenyl groups can be inferred from the synthesis of analogs and their further transformation into peptides or other derivatives . The presence of fluorine atoms can significantly alter the reactivity and electronic properties of the phenyl ring, potentially leading to unique chemical behavior.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are often characterized by spectroscopic methods, including IR, NMR, and MS spectrometry, as well as by elemental analyses and melting-point determinations . The introduction of fluorine atoms can affect the acidity of the amino acid, its hydrogen bonding capabilities, and its overall polarity, which in turn influences solubility, stability, and biological activity.
Scientific Research Applications
Biomedical Applications
2-Amino-3-(2,3-difluorophenyl)propanoic acid, while not directly mentioned, falls within the category of amino acids explored for their significant roles in biomedical applications. Research into poly(amino acid)s, specifically those built from natural amino acids like lysine, glutamic acid, and aspartic acid, shows promising applications in biomedicine. These compounds are valued for their biocompatibility, biodegradability, and their metabolizable degradation products. Highly branched polymers derived from these amino acids have been studied for their potential as delivery vehicles for genes and drugs, highlighting the advanced research into amino acid-based biopolymers for therapeutic uses (Thompson & Scholz, 2021).
Chemical and Physicochemical Studies
The spin label amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) demonstrates the broader category of research into amino acids' chemical, physicochemical, spectroscopic, and conformational aspects. Although not directly matching the chemical structure of 2-amino-3-(2,3-difluorophenyl)propanoic acid, the studies on TOAC underline the significant interest in amino acids for understanding peptide behaviors, interactions with membranes, and the analysis of peptide secondary structure. This research area offers insights into the molecular dynamics of amino acids and peptides, which could include compounds with similar structures to 2-amino-3-(2,3-difluorophenyl)propanoic acid (Schreier et al., 2012).
Environmental Biodegradation
Investigations into the environmental fate of polyfluoroalkyl chemicals, including those with perfluoroalkyl moieties like 2,4-D, have focused on their microbial degradation. While the specific compound 2-amino-3-(2,3-difluorophenyl)propanoic acid is not mentioned, research in this area highlights the broader concern over the persistence of fluorinated compounds in the environment and the role of microorganisms in their breakdown. This area of study is crucial for understanding the environmental impact of such compounds and potential methods for their remediation or safe disposal (Liu & Avendaño, 2013).
properties
IUPAC Name |
2-amino-3-(2,3-difluorophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c10-6-3-1-2-5(8(6)11)4-7(12)9(13)14/h1-3,7H,4,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUXKFDPNKLPHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371793 | |
Record name | 2,3-difluoro-dl-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-3-(2,3-difluorophenyl)propanoic Acid | |
CAS RN |
236754-62-4 | |
Record name | 2,3-Difluorophenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=236754-62-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-difluoro-dl-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 236754-62-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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